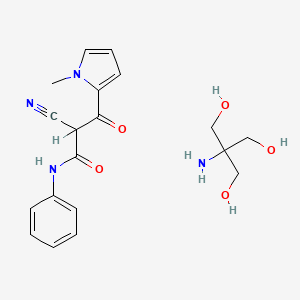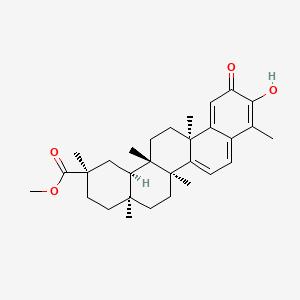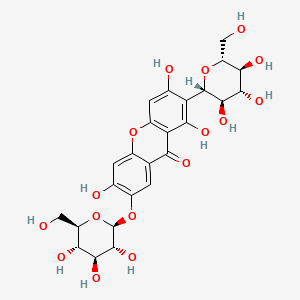
新芒果苷
描述
新芒果苷是一种天然存在的黄酮类C-糖苷,主要从传统中药黄精的根茎中提取。 它是一种芒果苷的衍生物,以其多样的药理作用而闻名,包括抗氧化、抗炎和抗癌活性 .
科学研究应用
新芒果苷在科学研究中有着广泛的应用:
化学: 用作研究黄酮衍生物及其化学性质的模型化合物。
生物学: 研究其在细胞过程中的作用及其作为生物活性化合物的潜力。
医学: 探索其在治疗癌症、糖尿病和炎症性疾病等疾病方面的治疗潜力。
作用机制
新芒果苷通过各种分子靶点和途径发挥其作用:
抗氧化活性: 清除自由基并减少氧化应激。
抗炎活性: 抑制促炎细胞因子和介质的产生。
抗癌活性: 诱导癌细胞凋亡并抑制肿瘤生长。
分子靶点: 包括环氧合酶-2、白介素和核因子κB等酶
6. 与相似化合物的比较
新芒果苷与其他黄酮衍生物相似,例如:
芒果苷: 另一种黄酮类C-糖苷,具有相似的药理作用,但生物利用度和溶解度特性不同。
异芒果苷: 芒果苷的异构体,没有手性结构。
高芒果苷: 一种结构相似的化合物,具有不同的生物活性
生化分析
Biochemical Properties
Neomangiferin interacts with a variety of enzymes, proteins, and other biomolecules. The total synthesis of Neomangiferin involves a stereoselective Lewis acid promoted C-glycosylation . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Neomangiferin has a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Neomangiferin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Neomangiferin is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 新芒果苷的全合成涉及几个关键步骤。 从2,3,4,6-四-O-苄基-α/β-D-吡喃葡萄糖出发,合成包括用四苄基吡喃葡萄糖基乙酸酯对受保护间苯三酚进行立体选择性路易斯酸促进的C-糖基化,然后是高度区域选择性的碱诱导的环化,以构建核心黄酮骨架 .
工业生产方法: 新芒果苷的工业生产方法没有得到广泛的记录。从天然来源,如黄精根茎中提取,仍然是一种主要方法。生物技术方法的进步和提取工艺的优化是正在进行的研究领域。
化学反应分析
反应类型: 新芒果苷会发生各种化学反应,包括:
氧化: 新芒果苷可以被氧化形成不同的衍生物。
还原: 还原反应可以改变黄酮核心。
取代: 取代反应可以在黄酮环上的不同位置发生。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 条件根据引入的取代基而异,但常用的试剂包括卤素和烷基化剂。
相似化合物的比较
Neomangiferin is similar to other xanthone derivatives such as:
Mangiferin: Another xanthone C-glycoside with similar pharmacological properties but different bioavailability and solubility profiles.
Isomangiferin: An isomer of mangiferin with no chiral structure.
Homomangiferin: A structurally similar compound with distinct biological activities
Uniqueness: Neomangiferin’s unique combination of C-glycoside and O-glycoside linkages, along with its diverse pharmacological activities, sets it apart from other similar compounds .
属性
IUPAC Name |
1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWOVGXVRYBSGI-IRXABLMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317610 | |
| Record name | Neomangiferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64809-67-2 | |
| Record name | Neomangiferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomangiferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomangiferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


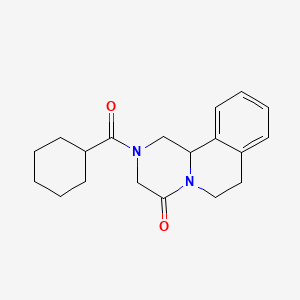




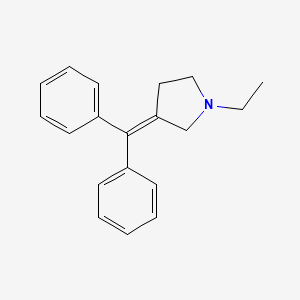
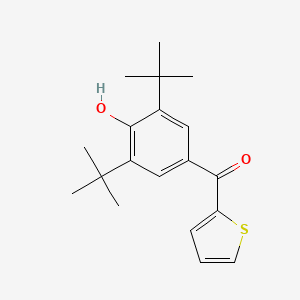

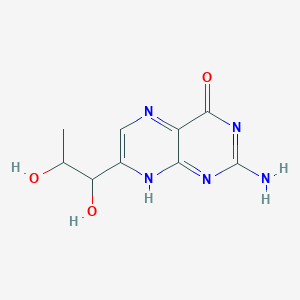
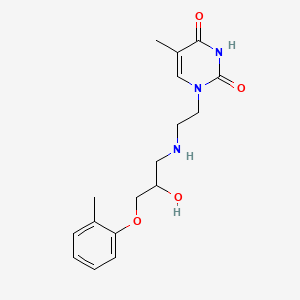
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)

